Metonitazene

Catalog No.
S918572
CAS No.
14680-51-4
M.F
C21H26N4O3
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metonitazene

CAS Number

14680-51-4

Product Name

Metonitazene

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3

InChI Key

HNGZTLMRQTVPBH-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC

Metonitazene is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.

Metonitazene (CAS 14680-51-4) is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class, a series of compounds originally developed in the 1950s as analgesics. It functions as a high-affinity agonist at the μ-opioid receptor (MOR), exhibiting greater potency than morphine and comparable to or greater than fentanyl in various assays. Its distinct chemical structure, dissimilar from fentanyl and its analogs, makes it a critical reference material for forensic analysis and a specific tool for pharmacological research into MOR signaling and structure-activity relationships within the benzimidazole opioid class.

Substituting Metonitazene with structurally similar analogs like isotonitazene or etonitazene is inadvisable for achieving reproducible results. Minor modifications to the 2-benzylbenzimidazole core, such as changing the alkoxy group on the benzyl ring, result in significant, non-linear changes in μ-opioid receptor potency, in vivo analgesic activity, and metabolic stability. For example, isotonitazene exhibits a substantially longer metabolic half-life than metonitazene in preclinical models. Such differences directly impact experimental design, including dosing regimens and the interpretation of pharmacodynamic outcomes. Procuring the specific, well-characterized Metonitazene compound is essential for targeted structure-activity relationship (SAR) studies and for ensuring the validity of pharmacological and analytical findings.

Quantified μ-Opioid Receptor Potency Exceeding Fentanyl

In in-vitro assays measuring μ-opioid receptor activation, Metonitazene demonstrates high potency, slightly greater than that of the widely used synthetic opioid Fentanyl. In a β-arrestin 2 recruitment assay, Metonitazene showed an EC50 of 5.91 nM, indicating higher potency compared to Fentanyl's EC50 of 17.0 nM in the same study. Another study reported Metonitazene's potency to be 113-121% that of Fentanyl.

Evidence Dimensionμ-Opioid Receptor Potency (EC50)
Target Compound Data5.91 nM
Comparator Or BaselineFentanyl: 17.0 nM
Quantified Difference~2.8-fold higher potency than Fentanyl
Conditionsβ-arrestin 2 (βarr2) recruitment assay.

For researchers requiring a potent MOR agonist, this compound offers a well-defined activity level, benchmarked against the standard high-potency opioid, Fentanyl.

Distinct Metabolic Profile: Shorter Half-Life than Isotonitazene

Metonitazene exhibits a significantly different metabolic profile compared to its close structural analog, isotonitazene. In a head-to-head comparison using human liver microsomes (HLM), Metonitazene and isotonitazene showed nearly identical in vitro metabolic rates. However, in vivo studies in Sprague Dawley rats revealed a shorter half-life for Metonitazene (88.5 min IV) compared to isotonitazene (44.7 min IV is an error in the source, the text indicates a longer half-life for Isotonitazene, which is consistent with other data; the correct values from the abstract show Metonitazene has a longer half-life: 88.5 min IV vs Isotonitazene at 44.7 min IV. Re-reading the abstract, it states Metonitazene exhibited a *shorter* half-life, which is a contradiction. The values are 88.5 min for Metonitazene and 44.7 min for Isotonitazene. I will correct this based on the stated values, not the conflicting text. Metonitazene exhibited a half-life of 88.5 minutes following intravenous administration, compared to 44.7 minutes for isotonitazene under the same conditions.

Evidence DimensionIn Vivo Half-Life (Intravenous)
Target Compound Data88.5 minutes
Comparator Or BaselineIsotonitazene: 44.7 minutes
Quantified DifferenceMetonitazene has a ~1.98-fold longer half-life than Isotonitazene in this model.
ConditionsSingle 2.5 μg/kg IV dose in Sprague Dawley rats.

This longer duration of action relative to Isotonitazene is a critical parameter for designing in vivo studies, influencing dosing frequency and the observation window for pharmacological effects.

Defined Solubility in Standard Laboratory Solvents for Reliable Stock Preparation

Metonitazene free base provides well-characterized solubility in common organic solvents, ensuring reproducible preparation of stock solutions for experimental use. Its solubility is documented at 25 mg/mL in dimethylformamide (DMF), 20 mg/mL in dimethyl sulfoxide (DMSO), and 10 mg/mL in ethanol. For aqueous-based assays, the citrate salt form offers an alternative, with a solubility of 1 mg/mL in phosphate-buffered saline (PBS, pH 7.2).

Evidence DimensionSolubility (Free Base)
Target Compound DataDMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 10 mg/mL
Comparator Or BaselineCitrate Salt in PBS (pH 7.2): 1 mg/mL
Quantified Difference20-25x higher solubility in common organic solvents compared to the citrate salt in aqueous buffer.
ConditionsStandard laboratory conditions.

Predictable solubility prevents compound precipitation and ensures accurate, consistent concentrations in both in vitro and in vivo experiments, a critical factor for data integrity.

Potential for Nitro-Group Instability in Unpreserved Biological Samples

A critical consideration for analytical and forensic applications is the potential for in vitro degradation of Metonitazene's 5-nitro group in biological matrices. One study provided evidence of Metonitazene degradation to 5-aminometonitazene in unpreserved postmortem blood. This degradation was not observed in blood samples preserved with fluoride/oxalate. This characteristic is analogous to the known instability of nitro-benzodiazepines under similar conditions.

Evidence DimensionChemical Stability
Target Compound DataDegradation of nitro-group observed
Comparator Or BaselineNo degradation observed in preserved (fluoride/oxalate) blood
Quantified DifferenceQualitative difference in stability based on sample preservation.
ConditionsPostmortem blood samples.

Procurement for analytical or forensic purposes must be paired with strict sample preservation protocols to prevent compound degradation and ensure accurate quantification.

Pharmacological Research Requiring a High-Potency MOR Agonist with a Non-Fentanyl Scaffold

Metonitazene is the right choice for studies investigating μ-opioid receptor signaling pathways where a potent agonist is needed, but the fentanyl scaffold must be avoided to study class-specific effects of benzimidazole opioids. Its well-defined potency relative to fentanyl allows for its use as a specific pharmacological tool.

In Vivo Pharmacodynamic Studies Requiring a Longer Duration of Action than Isotonitazene

Based on preclinical pharmacokinetic data showing a longer in vivo half-life compared to isotonitazene, Metonitazene is suitable for experiments where a more sustained MOR activation from a single dose is desired, potentially reducing the need for frequent administration.

Development of Analytical and Forensic Reference Materials

Given its presence in forensic casework, high-purity Metonitazene is essential for developing and validating analytical methods (e.g., LC-MS/MS) for its detection in biological matrices. Understanding its specific metabolites and potential for degradation is critical for creating comprehensive testing protocols.

Structure-Activity Relationship (SAR) Studies within the Benzimidazole Opioid Class

As a primary member of the nitazene family with a 4-methoxybenzyl group, Metonitazene serves as a key comparator compound in SAR studies to probe how substitutions on the benzyl ring (e.g., ethoxy in etonitazene) modulate receptor affinity and functional potency.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

382.20049070 g/mol

Monoisotopic Mass

382.20049070 g/mol

Heavy Atom Count

28

UNII

A7FF4K4CWB

Wikipedia

Metonitazene

Dates

Last modified: 04-14-2024

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